molecular formula C18H19N3S B2696769 (E)-N-(allylcarbamothioyl)-N'-(p-tolyl)benzimidamide CAS No. 897830-63-6

(E)-N-(allylcarbamothioyl)-N'-(p-tolyl)benzimidamide

Cat. No. B2696769
CAS RN: 897830-63-6
M. Wt: 309.43
InChI Key: DKTUDVPNCPHKRW-UHFFFAOYSA-N
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Description

“(E)-N-(allylcarbamothioyl)-N’-(p-tolyl)benzimidamide” is a complex organic compound. It contains an allyl group (a carbon chain attached to a double bond), a carbamothioyl group (a functional group containing sulfur, nitrogen, and oxygen), a p-tolyl group (a methyl-substituted phenyl group), and a benzimidamide group (a bicyclic compound consisting of a benzene ring fused to an imidazole ring) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzimidamide core, the introduction of the p-tolyl group, and the attachment of the allylcarbamothioyl group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzimidamide core would likely form a planar, aromatic ring system. The p-tolyl group would be attached to this core, and the allylcarbamothioyl group would be attached at a different position .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. The benzimidamide core is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions . The allyl group is known to participate in various reactions, including those involving its double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its size, shape, functional groups, and degree of conjugation .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug or a catalyst, the mechanism would depend on the specific biological or chemical context .

Future Directions

The future research directions for this compound could be numerous, depending on its potential applications. These could include exploring its use in pharmaceuticals, materials science, or as a catalyst in chemical reactions .

properties

IUPAC Name

(1Z)-1-[(4-methylanilino)-phenylmethylidene]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-3-13-19-18(22)21-17(15-7-5-4-6-8-15)20-16-11-9-14(2)10-12-16/h3-12H,1,13H2,2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTUDVPNCPHKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC(=S)NCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C(=S)NCC=C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(allylcarbamothioyl)-N'-(p-tolyl)benzimidamide

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